tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a carbamoyl substituent at the 2R position, and a hydroxyl group at the 4R position. This compound is structurally significant in medicinal chemistry as a chiral intermediate for synthesizing bioactive molecules, particularly protease inhibitors and anticoagulants . Its stereochemistry and functional groups make it a versatile building block for drug development, enabling precise control over molecular interactions and metabolic stability.
Properties
IUPAC Name |
tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKNURQVBUGBO-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138484 | |
| Record name | 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-71-1 | |
| Record name | 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848488-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction is usually carried out in a sealed, dry environment at temperatures between 2-8°C .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Ambeed provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Stereochemical and Conformational Analysis
- Stereochemistry : The (2R,4R) configuration in the target compound is critical for its role in synthesizing Eribaxaban, a Factor Xa inhibitor. Analogous (2S,4R) or (2S,4S) isomers exhibit distinct biological activities due to altered spatial arrangements .
- Conformational Stability : X-ray crystallography of related compounds (e.g., tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate) reveals that pyrrolidine rings adopt envelope conformations, with substituents influencing dihedral angles and hydrogen-bonding networks .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| This compound | 258.29 | 145–148 | Moderate | 0.92 |
| (2S,4R)-tert-Butyl 2-carbamoyl-4-(4-vinylbenzyloxy)pyrrolidine-1-carboxylate | 389.45 | 112–115 | Low | 2.87 |
| tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 231.27 | 130–133 | High | -0.15 |
Biological Activity
tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 230.26 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications and unique chemical properties.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
The compound's mechanism involves interactions with specific molecular targets, influencing various biochemical pathways. It may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes related to metabolism and signaling.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical biological pathways. For instance, studies suggest its potential role in inhibiting β-secretase and acetylcholinesterase, which are significant in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can prevent the aggregation of amyloid beta peptides, which are implicated in the pathology of Alzheimer's disease .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively reduce cell death induced by amyloid beta peptides in astrocyte cultures. This suggests a protective effect against neurotoxicity associated with Alzheimer's pathology .
- In Vivo Studies : Animal models have been employed to evaluate the compound's efficacy in preventing cognitive decline. While some studies showed moderate protective effects in astrocytes against amyloid-induced toxicity, the results were less conclusive regarding its effectiveness in vivo compared to established treatments like galantamine .
- Pharmacological Properties : The compound has been characterized for its pharmacological properties, including lipophilicity and stability. These properties are crucial for its potential development as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological properties of this compound. For example:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | Moderate enzyme inhibition | Less effective than (2R,4R) variant |
| 1-Boc-4-hydroxypiperidine | Weak activity against β-secretase | Limited therapeutic potential |
This table illustrates that the (2R,4R) stereoisomer exhibits superior biological activity compared to its counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
